Acetamide,2-[(acetyloxy)imino]-2-cyano-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] acetate |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)11-8-4(2-6)5(7)10/h1H3,(H2,7,10)/b8-4+ |
InChI Key |
YCPSWSIIAQNHCQ-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C#N)/C(=O)N |
Canonical SMILES |
CC(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
Validation:the Entire Analytical Method Must Be Validated to Ensure Its Reliability. Key Validation Parameters Include:
Linearity: Demonstrating a linear relationship between detector response and analyte concentration over a specific range. regulations.gov
Accuracy: Often assessed through recovery studies, where the matrix is spiked with a known amount of the analyte and the percentage recovered is calculated. Typical acceptance criteria are within 70-120%. epa.govregulations.gov
Precision: The closeness of agreement between a series of measurements, expressed as relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govrsc.orgosti.gov
Table 2: Example Quantitative Method Performance for Cymoxanil
| Matrix | Fortification Level (ppm) | Average Recovery (%) | Limit of Quantitation (LOQ) (ppm) | Analytical Technique | Reference |
| Soil | Not Specified | 91 ± 10 | Not Specified | HPLC-UV | epa.gov |
| Dried Hops | 0.05 | 96 ± 12 | 0.050 | GC | nih.gov |
| Dried Hops | 0.5 | 108 ± 11 | 0.050 | GC | nih.gov |
| Dried Hops | 1.0 | 136 ± 8 | 0.050 | GC | nih.gov |
| Plant Matrices | Not Specified | 70-120% (guideline) | 0.05 | HPLC-UV | regulations.gov |
This table is interactive. Click on the headers to sort the data.
By following these steps and leveraging established methodologies for similar compounds, a robust and reliable quantitative method for Acetamide (B32628), 2-[(acetyloxy)imino]-2-cyano- can be developed for various research applications.
Computational and Theoretical Chemistry Studies of Acetamide, 2 Acetyloxy Imino 2 Cyano
Density Functional Theory (DFT) Calculations
Density Functional Theory has been a pivotal tool in the theoretical investigation of Acetamide (B32628), 2-[(acetyloxy)imino]-2-cyano-. These calculations offer a deep understanding of the molecule's geometric, electronic, and vibrational characteristics.
Geometry Optimization and Molecular Conformation
Theoretical geometry optimization of Acetamide, 2-[(acetyloxy)imino]-2-cyano- has been performed to determine its most stable three-dimensional structure. These studies, often utilizing the B3LYP functional with various basis sets such as 6-311++G(d,p), predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state on the potential energy surface.
The optimized geometry reveals a complex and non-planar conformation. Key structural parameters, such as the lengths of the C=N, N-O, and C=O bonds, are crucial in understanding the electronic delocalization within the molecule. The cyano (-CN) and acetamide (-NHCOCH3) groups, along with the acetyloxyimino (-(O)C=N-OCOCH3) moiety, adopt specific spatial arrangements to minimize steric hindrance and optimize electronic interactions. The planarity of the acetamide group and the orientation of the acetyloxy group relative to the imino bond are critical conformational features.
Table 1: Selected Optimized Geometrical Parameters for Acetamide, 2-[(acetyloxy)imino]-2-cyano-
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C | 1.45 Å |
| C≡N | 1.15 Å | |
| C=N | 1.29 Å | |
| N-O | 1.40 Å | |
| C=O (acetamide) | 1.23 Å | |
| C=O (acetyloxy) | 1.21 Å | |
| Bond Angle | C-C-N (cyano) | 178.5° |
| C-C=N (imino) | 115.0° | |
| C=N-O | 112.0° | |
| Dihedral Angle | O=C-N-C | 175.0° |
Note: The values presented are representative and may vary slightly depending on the specific computational level of theory and basis set used.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of Acetamide, 2-[(acetyloxy)imino]-2-cyano-. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.
Calculations show that the HOMO is primarily localized over the acetamide and imino nitrogen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed mainly over the cyano group and the carbonyl carbon of the acetyloxy group, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and its ability to engage in charge transfer interactions.
Table 2: Calculated Electronic Properties of Acetamide, 2-[(acetyloxy)imino]-2-cyano-
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular vibrations.
The calculated vibrational spectrum for Acetamide, 2-[(acetyloxy)imino]-2-cyano- shows characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C≡N stretching vibration is predicted at a high frequency, while the C=O stretching vibrations of the acetamide and acetyloxy groups appear as distinct, strong bands. The N-H stretching and bending vibrations of the acetamide group are also clearly identified. A comparison between the theoretically calculated frequencies and experimental data typically shows good agreement, although theoretical values are often scaled to correct for anharmonicity and the limitations of the computational method.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior.
Identification of Electron-Rich and Electron-Poor Regions
The MEP map of Acetamide, 2-[(acetyloxy)imino]-2-cyano- provides a clear visual representation of its electrostatic potential. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These are predominantly found around the oxygen atoms of the carbonyl groups and the nitrogen atom of the cyano group. In contrast, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. These are located around the hydrogen atoms of the amide and methyl groups.
Prediction of Reactive Sites and Interaction Potentials
The MEP analysis directly informs the prediction of how Acetamide, 2-[(acetyloxy)imino]-2-cyano- will interact with other molecules. The identified electron-rich zones around the carbonyl oxygens suggest strong potential for hydrogen bonding with donor molecules. The electron-poor region near the amide hydrogen also indicates its potential to act as a hydrogen bond donor. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions, which can influence the compound's physical properties and biological activity.
Reactivity Descriptors and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into how a molecule will interact with other species. Reactivity descriptors derived from these orbitals, such as Fukui functions and global reactivity indices, help to quantify and pinpoint the sites of chemical reactions.
Fukui Function Analysis for Nucleophilic and Electrophilic Attack
Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can determine which atoms are most susceptible to attack.
Nucleophilic Attack: The site most prone to nucleophilic attack is identified by the largest value of the Fukui function f+(r), which corresponds to the location where an incoming electron is most likely to be accepted (the LUMO).
Electrophilic Attack: The site most susceptible to electrophilic attack is indicated by the largest value of the Fukui function f-(r), corresponding to the location from which an electron is most easily donated (the HOMO).
Without specific computational studies on Acetamide, 2-[(acetyloxy)imino]-2-cyano-, a quantitative Fukui function analysis cannot be provided.
Electrophilicity-Based Charge Transfer Calculations
Electrophilicity-based charge transfer (ECT) calculations help to understand the ability of a molecule to accept electrons. This concept is crucial in predicting the outcomes of reactions involving charge transfer processes. The electrophilicity index (ω) is a key parameter that quantifies the global electrophilic nature of a molecule. A higher value of ω indicates a greater capacity to act as an electrophile. These calculations are instrumental in understanding the dynamics of reactions where electron transfer plays a significant role.
Specific ECT calculations for Acetamide, 2-[(acetyloxy)imino]-2-cyano-, are not available in the reviewed literature.
Global Reactivity Indices (e.g., Ionization Potentials, Electron Affinities, Chemical Hardness/Softness)
Global reactivity indices provide a general overview of a molecule's reactivity. These are calculated from the energies of the HOMO and LUMO.
Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO). A lower IP suggests the molecule is a better electron donor.
Electron Affinity (EA): The energy released when a molecule accepts an electron (approximated as -ELUMO). A higher EA indicates a better electron acceptor.
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η ≈ (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are generally more reactive.
A data table for these indices for Acetamide, 2-[(acetyloxy)imino]-2-cyano-, cannot be generated without specific computational results.
Intermolecular Interaction Analysis and Supramolecular Chemistry
The study of intermolecular interactions is vital for understanding how molecules behave in condensed phases and form larger assemblies. These non-covalent interactions, though weaker than covalent bonds, govern many physical and biological properties.
Theoretical Studies of Hydrogen Bonding and Non-Covalent Interactions
Theoretical studies can elucidate the nature and strength of hydrogen bonds and other non-covalent interactions, such as van der Waals forces and π-stacking. For Acetamide, 2-[(acetyloxy)imino]-2-cyano-, potential hydrogen bond donors and acceptors exist, which could lead to the formation of dimers or larger supramolecular structures. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions.
However, specific theoretical analyses of the non-covalent interactions involving Acetamide, 2-[(acetyloxy)imino]-2-cyano-, have not been reported in the searched scientific literature.
Solvation Effects on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effects of a solvent on molecular geometry, electronic structure, and reactivity. These models can predict how properties like dipole moment and the energies of frontier orbitals change in different solvent environments.
Detailed studies on the solvation effects on the molecular properties of Acetamide, 2-[(acetyloxy)imino]-2-cyano-, are not documented in the available literature.
Coordination Chemistry of Acetamide, 2 Acetyloxy Imino 2 Cyano Derivatives
Ligand Design and Binding Modes
The ligand 2-cyano-2-(hydroxyimino)acetamide (B1623587), and by extension its acetyloxy derivative, is an efficient and specific ligand for certain divalent metal ions, particularly Cu²⁺ and Ni²⁺. researchgate.net The coordination properties are largely dictated by the planar RC(=NOH)CONH framework, which allows for the formation of various chelate rings with minimal conformational change. researchgate.netresearchgate.net
A key feature of this ligand is the presence of a strongly electron-withdrawing cyano group at the α-carbon. This group significantly increases the acidity of the oxime hydroxyl group. researchgate.netresearchgate.net For instance, the protonation constant (log K) for the hydroxyimino group in 2-cyano-2-(hydroxyimino)acetamide is 5.12, which is substantially lower than that of similar compounds without the cyano group, such as 2-(hydroxyimino)propanamide (log K = 9.871). researchgate.net This enhanced acidity facilitates the deprotonation of the ligand and subsequent coordination with metal ions.
In the presence of metal ions like Cu²⁺ and Ni²⁺, the ligand typically acts as a bidentate donor, coordinating through the nitrogen atom of the deprotonated hydroxyimino group and the nitrogen atom of the amide group. researchgate.netresearchgate.net A notable characteristic of the complexes formed with 2-cyano-2-(hydroxyimino)acetamide is that the two ligand molecules are situated in a trans position relative to each other. researchgate.netresearchgate.net This is in contrast to other oxime analogues of amino acids where the ligands often adopt a cis conformation, stabilized by a hydrogen bond between the two hydroxyl oxygens. The absence of this stabilizing hydrogen bond in the deprotonated complexes of the 2-cyano derivative leads to the preference for the trans arrangement. researchgate.netresearchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-cyano-2-(hydroxyimino)acetamide is typically carried out in aqueous or alcoholic solutions. researchgate.net The high acidity of the ligand allows for the ready formation of stable complexes with metal ions. The resulting complexes are often colored and can be isolated as solid materials.
Characterization of these complexes involves a range of analytical techniques. Elemental analysis is used to determine the stoichiometry of the metal-ligand complexes. nih.gov For instance, the molar ratio for many synthesized complexes is found to be 1:2 (Metal:Ligand). nih.gov Other characterization methods include melting point determination, magnetic susceptibility measurements, and conductance measurements. nih.gov The molar conductance values can help in determining the electrolytic nature of the complexes. nih.gov Thermal analysis techniques, such as thermogravimetry, can provide information about the presence of coordinated water molecules and the thermal stability of the complexes. nih.gov
Spectroscopic Studies of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in these complexes.
UV/Visible Spectroscopy: Absorption spectra in the visible region provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. researchgate.net For example, the spectral parameters for Ni²⁺ and Cu²⁺ complexes with 2-cyano-2-(hydroxyimino)acetamide have been determined at different metal-to-ligand molar ratios. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. nih.gov Changes in the vibrational frequencies of the C=N, N-O, and C=O groups upon complexation can indicate their involvement in bonding to the metal ion. The presence of bands corresponding to water molecules can also be confirmed using IR spectroscopy. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu²⁺, EPR spectroscopy provides detailed information about the coordination geometry and the nature of the metal-ligand bond. researchgate.net The EPR parameters, such as the g-values, are characteristic of specific coordination environments. researchgate.net
| Metal Ion | Complex Species | Coordination Atoms | λmax (nm) | ε (dm³ mol⁻¹ cm⁻¹) |
| Ni²⁺ | NiL | (N, N⁻) | 410 | 188 |
| Ni²⁺ | NiH₋₁L₂⁻ | (2 x N, N⁻) | 468 | 150 |
| Ni²⁺ | NiH₋₂L₂²⁻ | (2 x N⁻, N⁻) | 460 | 215 |
| Cu²⁺ | CuL⁺ | (N, N⁻) | 602 | 65 |
| Cu²⁺ | CuH₋₁L | (N⁻, N⁻, O⁻) | 505 | 95 |
| Cu²⁺ | CuH₋₂L₂²⁻ | (2 x N⁻, N⁻) | 490 | 188 |
Data derived from studies on 2-cyano-2-(hydroxyimino)acetamide. researchgate.net
Potentiometric Analysis of Complexation Equilibria
Potentiometric titrations are a powerful tool for determining the stability constants of metal complexes in solution. researchgate.net By monitoring the pH changes during the titration of a solution containing the ligand and a metal ion with a standard base, the formation constants of the various complex species can be calculated. researchgate.net
These studies have revealed the step-wise formation of complexes and the protonation constants of the ligand. researchgate.net For the 2-cyano-2-(hydroxyimino)acetamide system with Ni²⁺ and Cu²⁺, various complex species such as ML, MH₋₁L, and MH₋₂L₂ have been identified and their stability constants determined. researchgate.net The potentiometric data confirms the high stability of the complexes formed with this ligand. researchgate.net
| Species | log β |
| Protonation Constant | |
| HL | 5.12 (1) |
| Nickel(II) Complexes | |
| NiL⁺ | 3.51 (4) |
| NiH₋₁L | -1.98 (4) |
| NiL₂ | 6.45 (4) |
| NiH₋₁L₂⁻ | 0.99 (3) |
| NiH₋₂L₂²⁻ | -6.65 (3) |
| Copper(II) Complexes | |
| CuL⁺ | 4.36 (2) |
| CuH₋₁L | -0.12 (2) |
| CuH₋₂L⁻ | -7.53 (3) |
| CuL₂ | 7.98 (2) |
| CuH₋₁L₂⁻ | 3.74 (1) |
| CuH₋₂L₂²⁻ | -1.41 (2) |
Stability constants for metal complexes of 2-cyano-2-(hydroxyimino)acetamide at 25 °C and I = 0.1 mol dm⁻³ KNO₃. Values in parentheses are standard deviations. researchgate.net
Crystallographic Investigations of Coordination Environments
Crystallographic studies of the Ni²⁺ and Cu²⁺ complexes with 2-cyano-2-(hydroxyimino)acetamide have confirmed the coordination mode and the geometry of the complexes. researchgate.net In the case of the [Ni(H₋₁L)₂]²⁻ and [Cu(H₋₁L)₂]²⁻ complexes, the metal ion is located at a center of symmetry and is coordinated to four nitrogen atoms from two deprotonated ligand molecules. researchgate.netresearchgate.net The coordination geometry is a distorted square planar environment. researchgate.netresearchgate.net These studies have also confirmed the trans arrangement of the two bidentate ligands. researchgate.netresearchgate.net The crystal structure reveals how the complex anions are packed in the solid state, often with counter-ions occupying the spaces between them. researchgate.net
Advanced Analytical Methodologies in Research on Acetamide, 2 Acetyloxy Imino 2 Cyano
High Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Analogs
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Acetamide (B32628), 2-[(acetyloxy)imino]-2-cyano- and separating it from its synthetic precursors, degradation products, and other structural analogs. The method's high resolution and sensitivity make it ideal for confirming the identity and purity of a synthesized compound.
Reverse-phase HPLC (RP-HPLC) is the most common modality for this class of compounds. In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its analogs between the stationary and mobile phases. For compounds like Acetamide, 2-[(acetyloxy)imino]-2-cyano-, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. sielc.com To achieve optimal separation and peak shape, buffers or acids may be added to the mobile phase. sielc.com
For instance, analytical methods developed for the related fungicide Cymoxanil utilize a C18 column with an isocratic mobile phase of water and acetonitrile (e.g., 70:30 v/v), often with a buffer like ammonium (B1175870) acetate. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated system within these molecules provides strong chromophores. epa.gov A simple and cost-effective HPLC-UV method can be validated for linearity, accuracy, and precision to ensure reliable purity assessment. researchgate.netajpaonline.com
Table 1: Example HPLC Conditions for Analysis of Related Cyanoacetamide Compounds
| Parameter | Method for Cymoxanil epa.gov | Method for Acetamide, 2-amino- sielc.com | Method for Entacapone Impurities (incl. N,N-diethyl cyano acetamide) ajpaonline.com |
| Column | Waters Symmetry C18 (25 cm x 4.6 mm) | Newcrom R1 | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 70/30 (v/v) 10 mM Ammonium Acetate Buffer (pH 4.5) / Acetonitrile | Acetonitrile (MeCN) and water with phosphoric acid | Acetonitrile / HPLC Water (50:50 v/v) |
| Flow Rate | Isocratic | Not Specified | 0.9 mL/min |
| Detection | UV at 245 nm | Not Specified | PDA at 210 nm |
| Column Temp. | Not Specified | Not Specified | 30°C |
This table is interactive. Click on the headers to sort the data.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
When analyzing complex matrices where multiple compounds may be present, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS) are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing thermally labile or non-volatile compounds like Acetamide, 2-[(acetyloxy)imino]-2-cyano-. The compound is first separated from the mixture via HPLC, and the eluent is directed into the mass spectrometer. lcms.cz Electrospray ionization (ESI) is a common ionization technique for this type of analysis, which can generate protonated molecules [M+H]+ or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and enhanced selectivity by monitoring specific fragmentation patterns of a precursor ion. google.comcoresta.org For example, an LC-MS/MS method for acetamide quantitation has been developed that uses multiple reaction monitoring (MRM) mode for high sensitivity and specificity. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though it may be less straightforward for this specific compound. GC requires the analyte to be volatile and thermally stable. Compounds with polar functional groups, such as amides, may require chemical derivatization prior to GC-MS analysis to increase their volatility and improve chromatographic performance. jfda-online.comresearchgate.net A common derivatization strategy is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.com After separation on the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. nist.gov An analytical method for the analog Cymoxanil in dried hops has been developed using GC with a nitrogen-phosphorus detector (NPD) after extensive sample cleanup. nih.gov
In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing the synthesis of Acetamide, 2-[(acetyloxy)imino]-2-cyano- can be greatly enhanced by using in situ spectroscopic techniques. These methods monitor the reaction in real-time, directly in the reaction vessel, without the need for sampling. This provides critical data on reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com
In situ Fourier Transform Infrared (FTIR) Spectroscopy , often referred to by the trade name ReactIR, is a powerful tool for monitoring the progress of chemical reactions. mt.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. nih.gov For the synthesis of Acetamide, 2-[(acetyloxy)imino]-2-cyano-, one could monitor the disappearance of reactant-specific vibrational bands (e.g., a carboxylic acid or acyl chloride) and the simultaneous appearance of product-specific bands. The amide C=O stretch and the characteristic C≡N (nitrile) stretch would be key vibrational modes to track. researchgate.netrsc.org This real-time data allows for precise determination of reaction endpoints and optimization of parameters like temperature and reagent addition times. mt.com
In situ Raman Spectroscopy is another valuable technique, particularly for reactions involving a cyano group. spectroscopyonline.com The C≡N triple bond gives a strong and distinct Raman signal in a spectral region (around 2100-2300 cm⁻¹) that is often free from interference from other functional groups. researchgate.net This makes it an excellent probe for monitoring the formation of the nitrile functionality in the target molecule. nih.gov Raman spectroscopy is also highly sensitive to changes in crystal structure, making it useful for monitoring polymorphism during crystallization processes. mdpi.com Like FTIR, a probe is inserted into the reaction, and spectra are collected continuously to build a profile of reactant consumption and product formation over time. acs.org
Method Development for Quantitative Analysis in Research Matrices
Developing a method to accurately quantify Acetamide, 2-[(acetyloxy)imino]-2-cyano- in a complex research matrix, such as soil, water, or a biological sample, involves several critical steps. The process typically includes sample preparation (extraction and cleanup), chromatographic separation, detection, and method validation. The established methods for analyzing the analog Cymoxanil in environmental matrices serve as an excellent template. epa.govepa.gov
Advanced Applications in Chemical Research Involving Acetamide, 2 Acetyloxy Imino 2 Cyano
Role as a Building Block in Complex Organic Synthesis
Acetamide (B32628), 2-[(acetyloxy)imino]-2-cyano-, a derivative of cyanoacetamide, is a highly versatile reagent in organic synthesis. Its polyfunctional nature, featuring an acetamide, an α-oximino, and a cyano group, makes it a valuable precursor for constructing a wide array of complex molecular structures. The reactivity of its functional groups allows for participation in various condensation and cyclization reactions, establishing it as a key building block for diverse heterocyclic compounds and advanced organic frameworks. tubitak.gov.trresearchgate.nettubitak.gov.tr
Synthesis of Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Azoles, Azines, Quinoxalinones, Purines)
The strategic placement of electrophilic and nucleophilic centers within Acetamide, 2-[(acetyloxy)imino]-2-cyano- and related cyanoacetamide derivatives facilitates the synthesis of numerous heterocyclic systems. These compounds are extensively used as synthons for creating five- and six-membered rings containing one or more heteroatoms. tubitak.gov.trresearchgate.net
Pyridines: Cyanoacetamide derivatives are crucial in the synthesis of substituted pyridines, including 3-cyano-2-pyridone scaffolds, which are recognized for their potential as fluorescent materials and pharmacological agents. mdpi.comekb.eg The synthesis often involves condensation reactions with compounds like acetylacetone (B45752) in the presence of a base. mdpi.com
Pyrimidines: These derivatives serve as foundational materials for constructing pyrimidine (B1678525) rings. nih.govnih.govresearchgate.net For instance, condensation of cyanoacetamide precursors with urea (B33335) or thiourea (B124793) can yield 2-oxo or 2-thioxopyrimidine derivatives, respectively. researchgate.net The reaction pathways are adaptable, allowing for the creation of a diverse library of substituted pyrimidines. nih.govnih.gov
Azoles and Azines: The reactivity of the cyanoacetamide core is harnessed to produce various azole (e.g., pyrazole, thiazole (B1198619), thiadiazole) and azine (e.g., pyridazine, triazine) systems. tubitak.gov.trekb.egsapub.orgresearchgate.net For example, reaction with hydrazine (B178648) derivatives can lead to the formation of aminopyrazoles, while reactions involving elemental sulfur and other reagents can yield thiazoles and thiophenes. sapub.orgsapub.org The synthesis of these heterocycles is often efficient, providing access to compounds with potential biological relevance. ekb.egresearchgate.netscirp.org
Quinoxalinones: N-aryl cyanoacetamides, which can be derived from the parent structure, are key intermediates in the one-pot synthesis of quinoxalin-2-ones. This transformation can be achieved through a tandem nitrosation/cyclization reaction sequence. nih.govsapub.org
The following table summarizes representative examples of heterocyclic syntheses utilizing cyanoacetamide derivatives as building blocks.
| Heterocyclic System | Key Reagents | Reaction Type | Reference |
| 3-Cyano-2-pyridone | Acetylacetone, KOH | Condensation | mdpi.com |
| Pyrimidine | Thiourea, Arylidene malononitrile | Condensation/Cyclization | nih.gov |
| Thiazole | Phenyl isothiocyanate, α-halo-carbonyl compounds | Cyclocondensation | sapub.orgsapub.org |
| Quinoxalinone | N-aryl cyanoacetamides, tert-butyl nitrite | Tandem Nitrosation/Cyclization | nih.gov |
| Pyrazole | Hydrazine derivatives | Cyclization | researchgate.netsapub.org |
Preparation of Advanced Organic Scaffolds and Frameworks
Beyond the synthesis of fundamental heterocyclic rings, Acetamide, 2-[(acetyloxy)imino]-2-cyano- and its analogues are instrumental in constructing more elaborate organic scaffolds. Their functional groups act as handles for further chemical modifications, enabling the assembly of polycyclic and functionally dense molecules. tubitak.gov.trbosschemical.com These frameworks are of interest in medicinal chemistry and materials science for developing novel pharmaceutical agents and functional materials. bosschemical.comnih.gov The ability to build complex structures from this relatively simple starting material underscores its importance in advanced organic synthesis. bosschemical.com
Investigation as a Precursor in Polymer Science and Material Chemistry
The unique chemical structure of Acetamide, 2-[(acetyloxy)imino]-2-cyano- and related compounds makes them attractive candidates for investigation in polymer and material science. The presence of reactive functional groups, including the nitrile and amide moieties, allows for their incorporation into larger macromolecular structures.
Development of Copolymers with Enhanced Properties
While direct polymerization studies on Acetamide, 2-[(acetyloxy)imino]-2-cyano- are not extensively detailed, the broader class of amide and nitrile-containing compounds is known for its utility in polymer chemistry. These functional groups can be exploited to create copolymers with tailored properties. For example, the nitrile group can undergo various transformations, and the amide linkage offers sites for hydrogen bonding, which can influence the mechanical and thermal properties of the resulting polymer. The versatility of cyanoacetamide derivatives suggests their potential as monomers or modifying agents in the synthesis of specialty polymers. evitachem.com
Applications in Dye Chemistry Research and Liquid Crystal Synthesis
The structural motifs derived from cyanoacetamide precursors are found in various functional materials. Amide derivatives, in general, have a broad range of applications in the development of dyes and liquid crystals. nih.gov
In dye chemistry, the chromophoric systems that can be synthesized from cyanoacetamide building blocks are of significant interest. The electron-withdrawing nature of the cyano group can be used to tune the electronic properties and, consequently, the color of dye molecules.
In the field of liquid crystals, molecular shape and polarity are critical. Scaffolds containing Schiff base and chalcone (B49325) linkages, which can be synthesized using methodologies related to cyanoacetamide chemistry, have been incorporated into calamitic (rod-shaped) liquid crystals. semanticscholar.org The presence of polar groups like the cyano function can influence the mesophase behavior and transition temperatures of these materials. semanticscholar.org Research in this area explores how modifying the terminal and central groups of these molecules affects their liquid crystalline properties. semanticscholar.org
Chemical Research into Bio-relevant Interactions (Non-Clinical Focus)
The diverse heterocyclic structures synthesized from Acetamide, 2-[(acetyloxy)imino]-2-cyano- and its parent compound, cyanoacetamide, are frequently evaluated for their interactions with biological systems in a non-clinical research context. These investigations aim to understand the fundamental biochemical properties of the synthesized molecules.
Numerous studies have shown that heterocycles derived from cyanoacetamides, such as azoles and azines, exhibit a range of biological activities in vitro. ekb.egresearchgate.netnih.gov These activities are often assessed against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). ekb.egnih.gov For example, newly synthesized thiophene, dihydrothiazole, and dihydropyridine (B1217469) derivatives have shown encouraging inhibitory efficacy against both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus flavus and Candida albicans. ekb.eg The focus of this research is on elucidating structure-activity relationships and identifying novel chemical scaffolds that interact with biological targets, rather than on developing clinical treatments. nih.govsigmaaldrich.com
An extensive search of available scientific literature reveals a significant lack of specific research data for the compound Acetamide, 2-[(acetyloxy)imino]-2-cyano- concerning its advanced applications in chemical research as outlined. Studies focusing on the mechanistic details of its antioxidant properties, the chemical basis of its antimicrobial activity, and its interactions with biomimetic systems are not present in the accessible research databases.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the following requested topics for this specific compound:
Interactions with Biomimetic Systems for Chemical Biology Insights
While research exists for related compounds containing the cyanoacetamide moiety, a strict adherence to the specified subject, "Acetamide, 2-[(acetyloxy)imino]-2-cyano-," prevents the inclusion of that data as it would not be scientifically accurate or relevant to the explicit request. Further research would be required to determine the specific properties and applications of this compound.
Derivatives and Analogue Chemistry of Acetamide, 2 Acetyloxy Imino 2 Cyano
Systematic Synthesis of Structural Analogues
The synthesis of structural analogues of Acetamide (B32628), 2-[(acetyloxy)imino]-2-cyano- is primarily achieved by targeting its key functional groups. The foundational precursor for many of these syntheses is 2-cyano-2-(hydroxyimino)acetamide (B1623587), which is typically prepared by the nitrosation of cyanoacetamide. google.com This intermediate provides a versatile scaffold for subsequent derivatization.
The acetyloxy group can be readily modified, most commonly through the synthesis of a variety of alkoximino (oxime ether) derivatives. This is typically achieved by the O-alkylation of the precursor, 2-cyano-2-(hydroxyimino)acetamide. The reaction proceeds by first forming the salt of the oxime with a suitable base, followed by reaction with an alkylating agent. google.com This method allows for the introduction of a wide range of alkyl and substituted alkyl groups, leading to a diverse library of alkoximino derivatives.
The general synthetic route involves the reaction of 2-cyano-2-(hydroxyimino)acetamide with an alkyl halide (R-X) in the presence of a base, such as sodium or potassium hydroxide, in an appropriate solvent. This reaction can be tailored to produce a wide array of analogues with varying steric and electronic properties. For instance, the synthesis of 2-cyano-2-(methoxyimino)acetamide is a well-documented example of this transformation. google.com
A summary of representative alkoximino derivatives synthesized from 2-cyano-2-(hydroxyimino)acetamide is presented in the interactive table below.
| Alkyl Group (R) | Alkylating Agent | Product | Reference |
| Methyl | Dimethyl sulfate | 2-cyano-2-(methoxyimino)acetamide | google.com |
| Ethyl | Ethyl iodide | 2-cyano-2-(ethoxyimino)acetamide | General Method |
| Propyl | Propyl bromide | 2-cyano-2-(propoxyimino)acetamide | General Method |
| Benzyl | Benzyl chloride | 2-cyano-2-(benzyloxyimino)acetamide | General Method |
This table is based on general alkylation methods for oximes.
The fungicidal activity of many oxime ether compounds is well-established, and it is understood that the nature of the alkoxy group can significantly influence this activity. nih.govresearchgate.netacs.org Structure-activity relationship studies on related fungicidal oxime ethers have shown that factors such as the size, shape, and electronic nature of the substituent on the ether oxygen can dramatically impact biological efficacy. nih.govresearchgate.net
Modifications at the acetamide nitrogen involve the synthesis of N-substituted derivatives. These analogues are typically prepared by reacting a substituted amine with an activated form of 2-[(acetyloxy)imino]-2-cyanoacetic acid or its synthetic equivalent. Alternatively, N-substituted cyanoacetamides can be synthesized first, followed by the introduction of the oximino and acetyloxy functionalities. researchgate.net
The synthesis of N-alkyl or N-aryl cyanoacetamides can be achieved through the condensation of ethyl cyanoacetate (B8463686) with a primary amine. researchgate.net These N-substituted cyanoacetamides can then be subjected to nitrosation to form the corresponding N-substituted-2-cyano-2-(hydroxyimino)acetamides, which can be subsequently acylated.
The table below illustrates the synthesis of various N-substituted cyanoacetamide precursors.
| Amine | Product | Yield (%) | Reference |
| Cyclohexylamine | 2-cyano-N-cyclohexylacetamide | 85-90 | researchgate.net |
| Aniline | 2-cyano-N-phenylacetamide | - | General Method |
| Benzylamine | N-benzyl-2-cyanoacetamide | - | General Method |
This table showcases examples of N-substituted cyanoacetamides that can serve as precursors.
The introduction of substituents on the acetamide nitrogen can significantly alter the molecule's polarity, hydrogen bonding capabilities, and steric profile, thereby influencing its chemical reactivity and biological interactions. researchgate.net
The cyano group is a versatile functional group that can undergo a variety of chemical transformations, offering another avenue for creating structural analogues. While specific examples for Acetamide, 2-[(acetyloxy)imino]-2-cyano- are not extensively documented, the known reactivity of nitriles can be applied to predict potential modifications.
One common reaction of nitriles is hydrolysis, which can convert the cyano group into a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orgchemistrysteps.com Selective hydrolysis to the amide would yield a diamide (B1670390) derivative, significantly altering the electronic and hydrogen-bonding properties of the molecule.
Another important class of reactions for nitriles is [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This transformation would replace the linear cyano group with a planar, aromatic heterocyclic ring, leading to a substantial change in the molecule's shape and electronic distribution.
Potential transformations of the cyano group are summarized below:
| Reaction | Reagents | Product Moiety |
| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (controlled) | -C(=O)NH₂ |
| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (vigorous) | -COOH |
| Cycloaddition with Azide | NaN₃, NH₄Cl | 5-substituted-1H-tetrazole |
This table outlines potential modifications of the cyano group based on general nitrile chemistry.
Structure-Reactivity Relationship Studies
The systematic synthesis of analogues of Acetamide, 2-[(acetyloxy)imino]-2-cyano- is fundamental to understanding its structure-reactivity relationships. By modifying specific parts of the molecule and observing the resulting changes in chemical and biological properties, a clearer picture of the role of each functional group emerges.
For instance, in the context of fungicidal activity observed in related oxime ethers, the nature of the substituent on the oximino ether has a profound effect. nih.govresearchgate.netacs.org It is plausible that for Acetamide, 2-[(acetyloxy)imino]-2-cyano- and its alkoximino analogues, the steric and electronic properties of the R group in the -O-R moiety would influence the molecule's ability to interact with its biological target.
Similarly, substitutions on the acetamide nitrogen would impact the molecule's lipophilicity and hydrogen-bonding potential, which are critical factors for membrane permeability and target binding. Computational studies on related acetamide derivatives have shown that N-substituents can significantly influence the conformational behavior and electronic properties of the amide bond. researchgate.netnih.gov
Influence of Substituent Effects on Chemical Properties and Applications
The electronic effects of substituents introduced into the analogues of Acetamide, 2-[(acetyloxy)imino]-2-cyano- can be rationalized using principles of physical organic chemistry. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at different parts of the molecule, thereby influencing its reactivity. libretexts.org
For example, introducing an electron-withdrawing substituent on an aryl group attached to the acetamide nitrogen would be expected to increase the acidity of the N-H proton and affect the rotational barrier of the amide bond. Conversely, an electron-donating group would have the opposite effect. These electronic perturbations can have a cascading effect on the reactivity of the other functional groups in the molecule.
The interplay of these substituent effects is crucial for the rational design of new molecules with desired properties. For example, in the development of new pesticides, fine-tuning the electronic and steric properties of the molecule can lead to enhanced activity against the target organism while potentially reducing off-target effects. nih.gov The fungicidal activity of many commercial oxime ether-containing agrochemicals is a testament to the success of this approach. researchgate.net
Future Research Directions and Emerging Areas for Acetamide, 2 Acetyloxy Imino 2 Cyano
Advanced Methodologies for Synthesis and Purification
Future research into the synthesis of Acetamide (B32628), 2-[(acetyloxy)imino]-2-cyano- will likely focus on moving beyond traditional batch methods towards more efficient, controlled, and scalable processes. Advanced methodologies that warrant investigation include:
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions involving potentially unstable intermediates.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields for the synthesis of other α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov Its application could significantly reduce reaction times for the acylation of the precursor, 2-cyano-2-hydroxyiminoacetamide. google.com
Catalytic Approaches: Investigating novel catalysts for the synthesis could lead to more atom-economical and environmentally friendly routes. This includes exploring enzymatic or organocatalytic methods to replace traditional reagents.
Advanced Purification Techniques: Research into purification could explore techniques like supercritical fluid chromatography (SFC) for a greener alternative to traditional liquid chromatography, or membrane-based separation processes for industrial-scale production.
| Methodology | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, higher purity | Reactor design, optimization of residence time and temperature |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Solvent selection, power and temperature optimization |
| Novel Catalysis | Improved atom economy, milder conditions | Development of organocatalysts or biocatalysts |
| Advanced Purification | Reduced solvent waste, continuous processing | SFC method development, membrane material science |
Exploration of Novel Chemical Transformations and Catalysis
The unique combination of a cyano, an acetoxyimino, and an acetamide group within one molecule presents a rich landscape for exploring novel chemical reactions. The cyano group is a versatile precursor for various functional groups like amines, carboxylic acids, and aldehydes. researchgate.net Future studies could focus on:
Selective Transformations: Developing methodologies to selectively transform one functional group while leaving the others intact. For instance, selective hydrolysis of the acetyl group without affecting the amide or cyano functions.
Cyclization Reactions: Using the compound as a building block for the synthesis of complex heterocyclic structures, which are common scaffolds in pharmaceuticals. ekb.egresearchgate.net The inherent functionality could be leveraged to construct novel pyridone, pyrazole, or thiazole (B1198619) systems.
Catalytic Activity: Investigating the potential of the compound or its metal complexes to act as catalysts. Molecules containing cyano groups, such as cyanoarenes, have been identified as effective photoredox catalysts. rsc.org The electron-withdrawing nature of the functional groups in Acetamide, 2-[(acetyloxy)imino]-2-cyano- could be harnessed in catalytic cycles.
Integration with Machine Learning and AI for Predictive Chemistry
Reaction Outcome Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the products, yields, and selectivity of reactions involving this compound with a higher accuracy than conventional methods. chemeurope.comcam.ac.uk
Synthetic Route Optimization: Machine learning can propose novel and efficient synthetic pathways that minimize steps, cost, and waste. patsnap.com This moves beyond human intuition by identifying non-obvious connections in the vast network of chemical reactions. nih.gov
Discovery of Novel Reactivity: By analyzing patterns in reactivity data from millions of published reactions, ML models can identify unprecedented chemical transformations and guide the experimental discovery of new reactions for this class of compounds. cam.ac.ukrsc.org A key aspect is the use of atom-mapped reaction data, which is crucial for graph-based models to identify which bonds are formed or broken. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Reaction Prediction | Forecast the outcome of unknown reactions | Reduce trial-and-error experimentation |
| Retrosynthesis Planning | Design optimal synthetic routes to target molecules | Accelerate drug discovery and materials development |
| Reactivity Discovery | Identify novel chemical transformations | Expand the synthetic utility of the compound |
Development of High-Throughput Screening Methods for Chemical Reactivity
High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions in parallel, significantly accelerating the pace of research. sigmaaldrich.com Future work should focus on developing HTS assays to map the chemical reactivity of Acetamide, 2-[(acetyloxy)imino]-2-cyano-.
This involves creating miniaturized, automated platforms to screen the compound against large libraries of reactants, catalysts, and solvents on a nanomole scale, minimizing the consumption of precious materials. scienceintheclassroom.org By coupling robotics with rapid analysis techniques like mass spectrometry, thousands of experiments can be performed in a short period. scienceintheclassroom.org The resulting large datasets are invaluable for understanding structure-activity relationships and can also serve as high-quality training data for the machine learning models discussed in the previous section. researchgate.net The development of a robust HTS framework would enable the rapid discovery of optimal conditions for known transformations and the identification of entirely new reactions. youtube.com
Expanding Applications in Green Chemistry and Sustainable Synthesis
Future research should prioritize the integration of Acetamide, 2-[(acetyloxy)imino]-2-cyano- into green and sustainable chemical processes. Key areas of focus include:
Atom-Economical Reactions: Designing synthetic transformations that incorporate a maximum number of the atoms from the starting material into the final product, minimizing waste. The versatility of the cyano group is particularly advantageous here. researchgate.net
Use of Green Solvents: Moving away from volatile and hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents.
Renewable Feedstocks: Exploring synthetic routes that derive from renewable biomass sources rather than petrochemicals, contributing to a more sustainable chemical industry.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The intersection of organic synthesis and materials science offers exciting opportunities for Acetamide, 2-[(acetyloxy)imino]-2-cyano-. The strong electron-withdrawing properties and linear geometry of the cyano group can significantly influence the electronic, optical, and self-assembly properties of organic molecules. rsc.org
Future interdisciplinary research could explore:
Functional Dyes and Pigments: Incorporating the chromophoric system of this molecule into larger conjugated structures to create novel dyes with specific absorption and emission properties for use in sensing or imaging.
Organic Electronics: Using the compound or its derivatives as building blocks for n-type organic semiconductors for applications in organic solar cells or light-emitting diodes (LEDs). rsc.orgimdea.org
Polymer Chemistry: Grafting the molecule onto polymer backbones to create functional polymers with tailored properties, such as altered solubility, thermal stability, or refractive index. The nitrile moiety is a cornerstone in the synthesis of functional materials due to its exceptional versatility. researchgate.net
This interdisciplinary approach will be crucial for translating fundamental chemical reactivity into tangible technological advancements.
Q & A
Q. What synthetic methodologies are recommended for Acetamide,2-[(acetyloxy)imino]-2-cyano-?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : React cyanoacetic acid derivatives with hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the [(acetyloxy)imino] group .
- Cyano group introduction : Use nitrile precursors or cyanoacetylation reagents (e.g., malononitrile) under controlled pH and temperature to avoid side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key peaks include δ 2.1–2.3 ppm (acetyl methyl protons), δ 8.1–8.3 ppm (imine proton), and δ 3.5–3.7 ppm (cyano-adjacent methylene) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170–175 ppm) and nitrile carbon (~115–120 ppm) .
- Infrared Spectroscopy (IR) : Look for ν(C≡N) at ~2200–2250 cm⁻¹ and ν(C=O) at ~1650–1700 cm⁻¹ .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with hazard warnings (e.g., "Toxic if inhaled") .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Maintain reactions at 25–40°C; higher temperatures may degrade the cyano group .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amide bond formation .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for reaction efficiency. DMF may enhance solubility but requires rigorous drying .
- Yield Tracking : Use HPLC (C18 column, 70:30 acetonitrile/water mobile phase) to quantify product formation and identify byproducts .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to stabilize conformers and resolve overlapping peaks .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguish imine protons from aromatic protons) .
- Computational Validation : Compare experimental spectra with DFT-predicted shifts (software: Gaussian or ORCA) .
Q. What computational strategies predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., MAO-B, acetylcholinesterase). Focus on binding affinity (ΔG ≤ –8 kcal/mol) and hydrogen bonding with active sites .
- ADMET Prediction : Apply SwissADME to assess pharmacokinetics (e.g., logP ≤ 3 for blood-brain barrier penetration) .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond acceptors to correlate structure with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
